2-ethylhex-2-enal
Overview
Description
2-Ethylhex-2-enal is an organic compound with the molecular formula C(_8)H(_14)O. It is a colorless to pale yellow liquid with a strong, pungent odor. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha (α) and beta (β) carbon atoms adjacent to the aldehyde group. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhex-2-enal can be synthesized through several methods, including the aldol condensation of butanal (butyraldehyde) with acetaldehyde. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, under controlled temperature conditions to promote the condensation reaction, followed by dehydration to form the α,β-unsaturated aldehyde.
Industrial Production Methods
In industrial settings, this compound is often produced via the hydroformylation of propylene to form butyraldehyde, which is then subjected to aldol condensation with acetaldehyde. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-ethylhexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.
Substitution Reactions: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Addition: Nucleophiles such as amines, thiols, and enolates under basic or acidic conditions.
Major Products
Oxidation: 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexanol.
Addition: Various Michael adducts depending on the nucleophile used.
Scientific Research Applications
2-Ethylhex-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylhex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon bonds. The aldehyde group can also undergo nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
2-Ethylhex-2-enal can be compared with other α,β-unsaturated aldehydes such as:
Cinnamaldehyde: Found in cinnamon oil, it has a similar structure but with a phenyl group instead of an ethyl group.
Crotonaldehyde: A simpler α,β-unsaturated aldehyde with a shorter carbon chain.
2-Hexenal: Similar in structure but lacks the ethyl group at the α-position.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.
Properties
CAS No. |
26266-68-2 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-2-ethylhex-2-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |
InChI Key |
PYLMCYQHBRSDND-VURMDHGXSA-N |
SMILES |
CCCC=C(CC)C=O |
Isomeric SMILES |
CCC/C=C(/CC)\C=O |
Canonical SMILES |
CCCC=C(CC)C=O |
boiling_point |
195.0 °C 175 °C |
Color/Form |
COLORLESS LIQUID YELLOW LIQUID |
density |
0.8518 |
flash_point |
110 °F (NTP, 1992) |
Key on ui other cas no. |
645-62-5 26266-68-2 |
physical_description |
2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |
Pictograms |
Flammable; Irritant; Health Hazard |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
2-ethylhex-2-en-1-al |
vapor_density |
4.4 (AIR=1) |
vapor_pressure |
1.28 mmHg 1 MM HG AT 20 °C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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